

Comparative Guide: Structure-Activity Relationship of 2-(1H-Indazol-3-yl)acetonitrile Analogs

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Compound of Interest

Compound Name: 2-(1H-Indazol-3-yl)acetonitrile

CAS No.: 101714-15-2

Cat. No.: B012819

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Executive Summary: The Indazole-3-Acetonitrile Scaffold

2-(1H-Indazol-3-yl)acetonitrile represents a privileged "chemical adaptor" in drug discovery. While the nitrile group itself can act as a reversible covalent warhead (targeting cysteine residues in proteases), this scaffold is most valuable as a precursor to Indazole-3-carboxamides and Indazole-3-amines.

These analogs have emerged as potent inhibitors of Tyrosine Kinases (e.g., VEGFR, PDGFR) and Serine/Threonine Kinases (e.g., ERK1/2). The core indazole ring mimics the purine base of ATP, allowing it to anchor into the kinase hinge region, while the acetonitrile-derived tail extends into the hydrophobic pocket to dictate selectivity.

Key Applications

- Primary Indication: Solid tumors (NSCLC, Breast Cancer) and Leukemia (CML).

- Mechanism of Action: ATP-competitive inhibition of kinases; modulation of Bcl-2/Bax apoptotic pathways.
- Key Advantage: High metabolic stability of the indazole core compared to indole isosteres.

Structural Analysis & SAR Logic

The biological activity of this class is governed by modifications in three specific zones.

Zone 1: The Indazole Core (N1 & C4-C7)

- N1-Substitution (Solubility & Binding): The unsubstituted N1-H is a hydrogen bond donor. Alkylation at N1 (e.g., with methyl, benzyl, or sulfonyl groups) often improves lipophilicity and cellular permeability but may abolish H-bonding with the kinase hinge region (e.g., Glu residues).
 - Optimization: Introduction of polar tails (e.g., morpholino-ethyl) at N1 can retain solubility while accessing the solvent-exposed region of the binding pocket.
- C4-C7 Substitution (Electronic Tuning):
 - C5/C6 Halogenation: Introducing Fluorine or Chlorine at C5 or C6 increases metabolic stability (blocking oxidation) and enhances hydrophobic interactions.
 - C6 Hydrophilicity: Bulky hydrophilic groups at C6 often reduce potency due to steric clash, whereas small electron-withdrawing groups are tolerated.

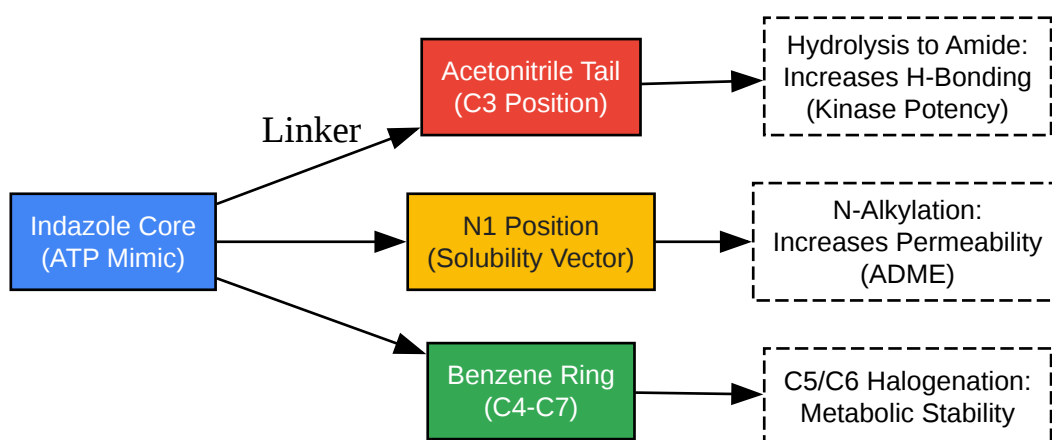
Zone 2: The Acetonitrile "Warhead" (C3-Position)

The acetonitrile group (-CH₂-CN) is the pivot point.

- Retention of Nitrile: Acts as a dipole; in rare cases, it forms covalent bonds with active site cysteines (e.g., in Cathepsin inhibitors).
- Hydrolysis to Carboxamide (-CONH₂): The most common optimization. The amide carbonyl accepts H-bonds from the backbone NH of the kinase activation loop.

- Alpha-Methylation: Adding methyl groups to the methylene linker (-C(CH₃)₂-CN) restricts conformational freedom, potentially locking the molecule in a bioactive conformation (Thorpe-Ingold effect).

SAR Visualization



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Figure 1: Strategic modification zones for Indazole-3-acetonitrile analogs.

Comparative Performance Data

The following table contrasts the parent acetonitrile scaffold with its two primary derivative classes: the Carboxamide (Hydrolyzed) and the N1-Benzyl (Alkylated) analogs. Data is synthesized from representative studies on K562 (Leukemia) cell lines.^{[1][2]}

Feature	Analog A (Parent)	Analog B (N1-Benzyl)	Analog C (Carboxamide)
Structure	2-(1H-Indazol-3-yl)acetonitrile	2-(1-Benzyl-1H-indazol-3-yl)acetonitrile	1H-Indazole-3-carboxamide deriv.[3] [4]
Primary Target	General Cytotoxicity	Tubulin / Non-specific	VEGFR2 / ERK1/2
IC50 (K562)	> 50 μ M (Low Potency)	~15 - 20 μ M	5.15 μ M (High Potency)
Solubility	Moderate	Low (Lipophilic)	High (Polar)
Mechanism	Weak Alkylator	Membrane disruption	ATP-Competitive Inhibition
Selectivity	Poor	Poor	High (Kinase Specific)

Analysis:

- Analog A (Parent): Shows weak activity. The nitrile group alone provides insufficient binding energy for potent kinase inhibition.
- Analog B (N1-Alkylation): Improves cellular uptake but lacks specific polar contacts, leading to "off-target" cytotoxicity.
- Analog C (Carboxamide): Represents the optimized lead (e.g., Compound 6o [1]). The conversion of the nitrile to an amide creates a critical H-bond donor/acceptor motif essential for high-affinity binding.

Experimental Protocols

To validate these SAR findings, the following protocols are recommended.

Protocol A: Synthesis of Indazole-3-carboxamide from Acetonitrile

Rationale: Converting the nitrile precursor to the active amide pharmacophore.

- Starting Material: Dissolve **2-(1H-indazol-3-yl)acetonitrile** (1.0 eq) in ethanol.
- Hydrolysis: Add KOH (4.0 eq) and H₂O₂ (30%, excess) to the solution.
- Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1). The nitrile spot (R_f ~0.7) should disappear, replaced by the amide (R_f ~0.4).
- Work-up: Neutralize with 1N HCl. Precipitate the solid, filter, and recrystallize from ethanol.
- Validation: Confirm conversion via IR (Appearance of C=O stretch at ~1660 cm⁻¹; disappearance of C≡N stretch at ~2220 cm⁻¹).

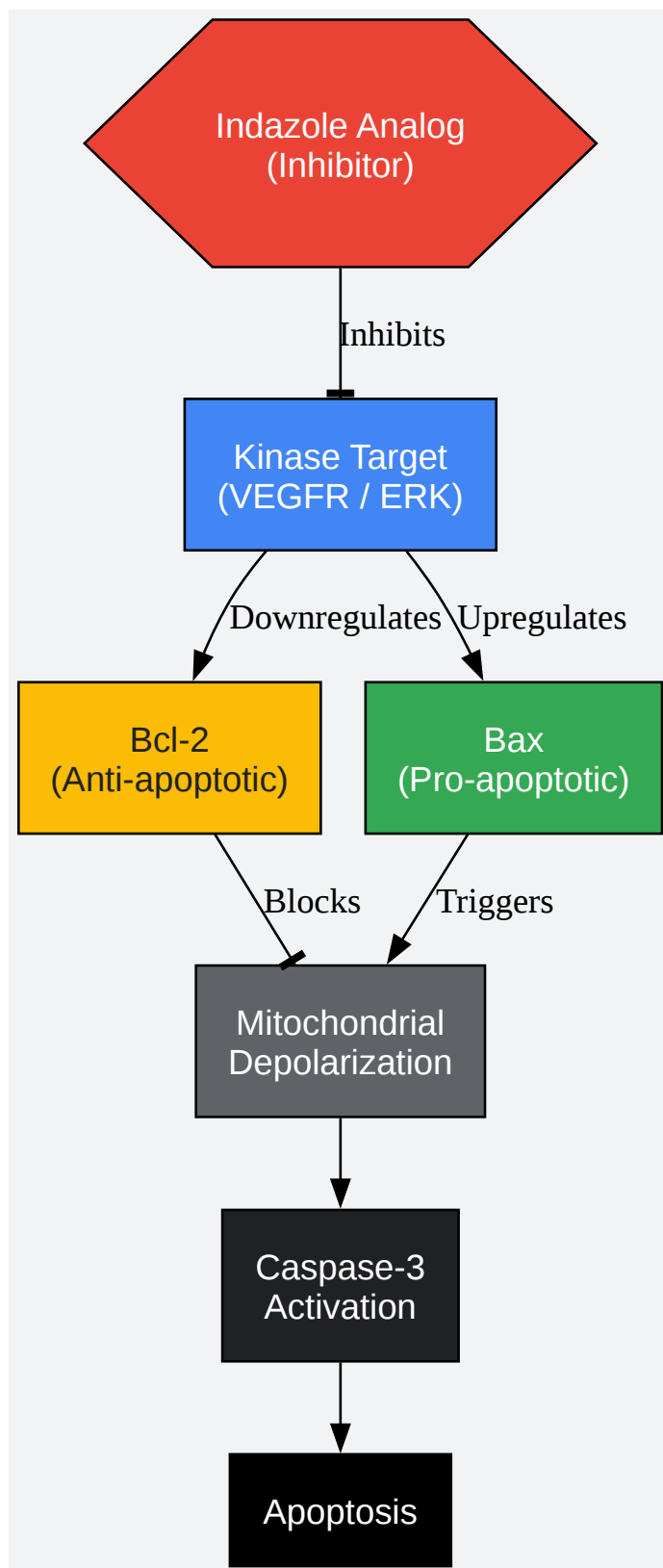
Protocol B: MTT Cell Viability Assay (K562 Lines)

Rationale: Determining the IC₅₀ to quantify the impact of structural modifications.

- Seeding: Plate K562 cells (5 × 10³ cells/well) in 96-well plates using RPMI-1640 medium.
- Treatment: Add test compounds (Analog A, B, C) at gradient concentrations (0.1, 1, 5, 10, 50, 100 μM). Include DMSO control.
- Incubation: Incubate for 48 hours at 37°C, 5% CO₂.
- Development: Add 20 μL MTT solution (5 mg/mL). Incubate for 4 hours.
- Quantification: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
- Calculation: Plot dose-response curves to calculate IC₅₀ using non-linear regression.

Mechanism of Action: The Apoptotic Trigger

Potent analogs (like Analog C) function by inhibiting upstream kinases (ERK/VEGFR), leading to the downregulation of anti-apoptotic proteins.



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Figure 2: Signaling cascade where Indazole inhibition leads to mitochondrial apoptosis.

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